Product packaging for 4-Ethylsulfanyl-3-nitropyridine(Cat. No.:CAS No. 353277-43-7)

4-Ethylsulfanyl-3-nitropyridine

Cat. No.: B432383
CAS No.: 353277-43-7
M. Wt: 184.22g/mol
InChI Key: OSQVKDZFSKHWME-UHFFFAOYSA-N
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Description

4-Ethylsulfanyl-3-nitropyridine is a versatile nitropyridine derivative designed for use in medicinal chemistry and drug discovery research. This compound serves as a valuable synthetic intermediate, particularly in the construction of more complex heterocyclic systems. The structure combines two key functional groups: a nitro group, which is a strong electron-withdrawing moiety, and an ethylsulfanyl group, which can act as a leaving group or be further modified. The nitro group on the pyridine ring activates the structure towards nucleophilic aromatic substitution (SNAr) reactions, a fundamental mechanism in heterocyclic chemistry . Research on structurally similar 4-ethylsulfanyl-2-pyridones has demonstrated significant antimicrobial activities against a range of bacterial and fungal strains, highlighting the potential of this chemical scaffold in developing new anti-infective agents . As a building block, this compound can be utilized to generate libraries of novel compounds for biological screening. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2S B432383 4-Ethylsulfanyl-3-nitropyridine CAS No. 353277-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

353277-43-7

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22g/mol

IUPAC Name

4-ethylsulfanyl-3-nitropyridine

InChI

InChI=1S/C7H8N2O2S/c1-2-12-7-3-4-8-5-6(7)9(10)11/h3-5H,2H2,1H3

InChI Key

OSQVKDZFSKHWME-UHFFFAOYSA-N

SMILES

CCSC1=C(C=NC=C1)[N+](=O)[O-]

Canonical SMILES

CCSC1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Transformations and Reactivity Profile of 4 Ethylsulfanyl 3 Nitropyridine

Reactions of the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to various transformations.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functions

The reduction of the nitro group in 4-Ethylsulfanyl-3-nitropyridine to an amino group is a fundamental transformation, yielding 4-ethylsulfanylpyridin-3-amine. This conversion is a critical step in the synthesis of various more complex heterocyclic compounds. The reaction is typically achieved through catalytic hydrogenation.

Commonly employed catalysts for this reduction include palladium on carbon (Pd/C). rsc.org The hydrogenation is often carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. google.com The reaction conditions, including pressure and temperature, can be optimized to ensure high yields and selectivity.

Reagent/CatalystSolventConditionsProductNotes
H₂, Pd/CMethanol or EthanolRoom temperature, H₂ atmosphere4-Ethylsulfanylpyridin-3-amineA standard and efficient method for nitro group reduction. rsc.org
NaBH₄Aqueous solutionRoom temperature4-Ethylsulfanylpyridin-3-amineOften used in laboratory settings for its convenience. rsc.org

This reduction transforms the electron-deficient nitropyridine into an electron-rich aminopyridine, significantly altering its chemical properties and subsequent reactivity.

Vicarious Nucleophilic Substitution (VNS) at Adjacent Positions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as 3-nitropyridine (B142982) derivatives. wikipedia.org In this reaction, a nucleophile attacks the aromatic ring at a position occupied by a hydrogen atom, leading to its substitution. wikipedia.org For 4-substituted-3-nitropyridines, the substitution typically occurs at the position ortho to the nitro group. organic-chemistry.org

The reaction proceeds via the addition of a carbanion, which bears a leaving group, to the electrophilic pyridine ring. This is followed by a base-induced β-elimination of the leaving group and a proton to restore aromaticity. nih.gov

Key aspects of VNS reactions on this compound and related compounds include:

Regioselectivity : The substitution is highly regioselective, with the incoming nucleophile attacking the position para to the nitro group. scispace.comresearchgate.net

Nucleophiles : A variety of carbanions can be used as nucleophiles, including those derived from chloromethyl sulfones and other active methylene (B1212753) compounds. organic-chemistry.orgnih.gov

Reaction Conditions : The reaction is typically carried out in the presence of a strong base, such as potassium t-butoxide, in a polar aprotic solvent like THF or DMF. nih.govntnu.no

Nucleophile PrecursorBaseSolventPosition of SubstitutionProduct Type
Chloromethyl phenyl sulfoneKHMDSDMFC-22-(Phenylsulfonylmethyl)-4-ethylsulfanyl-3-nitropyridine
Alkyl phenyl sulfonesKHMDSDMFC-22-Alkyl-4-ethylsulfanyl-3-nitropyridine nih.gov
Neopentyl alkanesulfonatesKHMDSDMFC-22-Alkyl-4-ethylsulfanyl-3-nitropyridine nih.gov

The VNS reaction provides a direct route to introduce alkyl and other functional groups onto the pyridine ring, offering a versatile tool for the synthesis of complex substituted pyridines. scispace.comresearchgate.net

Dearomatization Reactions Initiated by Nitro-Activated Pyridinium (B92312) Salts

The strong electron-withdrawing effect of the nitro group can be further enhanced by N-alkylation of the pyridine ring, forming a highly electrophilic pyridinium salt. These nitro-activated pyridinium salts are susceptible to dearomatization reactions upon treatment with nucleophiles. nih.gov

The process generally involves the nucleophilic addition to the pyridinium ring, leading to the formation of a dihydropyridine (B1217469) intermediate. The stability and subsequent reactivity of this intermediate depend on the nature of the nucleophile and the reaction conditions. The nitro group at the C3-position is often crucial for the subsequent reactions of the dearomatized intermediate. nih.gov

These reactions can lead to the formation of complex, three-dimensional structures from simple aromatic precursors. For instance, highly electrophilic nitroazolopyridines can undergo nucleophilic addition with various carbon nucleophiles under mild, base-free conditions, forming stable 1,4-adducts. nih.gov In some cases, these dearomatization reactions can proceed as [4+2]-cycloadditions, highlighting the significant influence of the nitro group on the reactivity of the pyridine ring. nih.gov

Transformations of the Ethylsulfanyl Group

The ethylsulfanyl group at the C-4 position is also a site of significant reactivity, allowing for a range of functional group transformations.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. researchgate.net This transformation significantly alters the electronic properties of the substituent, with the sulfone group being a much stronger electron-withdrawing group than the sulfide (B99878).

The oxidation is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. organic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. researchgate.net

To Sulfoxide : Use of one equivalent of m-CPBA under controlled temperature conditions can selectively yield the sulfoxide, 4-(ethylsulfinyl)-3-nitropyridine. organic-chemistry.orgnih.gov

To Sulfone : Employing an excess of m-CPBA or more forcing conditions will lead to the full oxidation to the sulfone, 4-(ethylsulfonyl)-3-nitropyridine. nih.govorganic-chemistry.org

Oxidizing AgentStoichiometryProduct
m-CPBA~1 equivalent4-(Ethylsulfinyl)-3-nitropyridine masterorganicchemistry.com
m-CPBA>2 equivalents4-(Ethylsulfonyl)-3-nitropyridine organic-chemistry.org
Hydrogen PeroxideVaries4-(Ethylsulfinyl)-3-nitropyridine or 4-(Ethylsulfonyl)-3-nitropyridine nih.gov

The oxidation of the sulfide to a sulfone dramatically increases the electron-withdrawing nature of the substituent at the 4-position, which can, in turn, influence the reactivity of the pyridine ring in subsequent reactions.

Nucleophilic Displacement of the Ethylsulfanyl Group

The ethylsulfanyl group, particularly when the pyridine ring is activated by the nitro group, can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions. The outcome of such reactions, however, can be complex. While direct displacement of the ethylsulfanyl group is possible, other reaction pathways, such as nitro group migration, have also been observed in related systems. clockss.org

In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for example, an unexpected nitro-group migration product was observed as the major product in polar aprotic solvents. clockss.org This suggests that the reaction mechanism may not be a straightforward nucleophilic displacement.

The feasibility of displacing the ethylsulfanyl group in this compound depends on several factors, including:

The nature of the incoming nucleophile.

The solvent used for the reaction.

The presence of a base.

While the nitro group is generally a poor leaving group in SNAr reactions, its displacement has been reported in certain activated systems, particularly with fluoride (B91410) anions. researchgate.net The relative ease of displacement of the ethylsulfanyl group versus the nitro group would depend on the specific reaction conditions and the nucleophile employed.

Participation in Ligand Coupling or Cross-Coupling Reactions

While specific experimental data on the direct participation of this compound in ligand coupling or cross-coupling reactions is not extensively documented, its reactivity can be inferred from the behavior of similarly substituted pyridine derivatives in well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgjk-sci.comresearchgate.net

The pyridine nucleus, particularly when substituted with a nitro group, can be a viable substrate for cross-coupling reactions. The strong electron-withdrawing nature of the nitro group can activate the C-X (where X is a leaving group, often a halide) bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. youtube.comyoutube.com

In the context of this compound, if a suitable leaving group were present on the ring (e.g., a halogen at the 2-, 5-, or 6-position), the molecule could potentially undergo various cross-coupling reactions. The success and regioselectivity of such reactions would be influenced by the electronic effects of both the nitro and ethylsulfanyl groups. rsc.org

Table 1: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction Type Coupling Partner Potential Product Catalyst System (Typical)
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)Aryl-substituted pyridinePd(0) complex, Base
Heck CouplingAlkeneAlkenyl-substituted pyridinePd(0) complex, Base
Sonogashira CouplingTerminal AlkyneAlkynyl-substituted pyridinePd(0) complex, Cu(I) co-catalyst, Base
Buchwald-Hartwig AminationAmineAmino-substituted pyridinePd(0) complex, Base

It is also plausible that the nitro group itself could be displaced in certain palladium-catalyzed cross-coupling reactions, acting as a leaving group, although this is less common than halide displacement. nih.gov

Reactivity of the Pyridine Ring System Bearing Nitro and Ethylsulfanyl Substituents

The reactivity of the pyridine ring in this compound is a direct consequence of the electronic properties of the nitrogen heteroatom and the attached nitro and ethylsulfanyl groups.

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This makes electrophilic aromatic substitution more difficult and nucleophilic aromatic substitution more facile. The substituents on this compound further modulate this reactivity.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the 3-nitro substituent strongly deactivates the pyridine ring towards electrophilic attack. Conversely, it significantly activates the ring for nucleophilic attack, especially at the positions ortho and para to the nitro group (positions 2, 4, and 6). acs.orgacs.org

The combination of these substituents makes the pyridine ring in this compound highly susceptible to nucleophilic aromatic substitution (SNA_r) . wikipedia.org Nucleophiles are expected to preferentially attack the positions activated by the nitro group. Given the substitution pattern, the most likely sites for nucleophilic attack are the 2- and 6-positions.

Furthermore, in reactions with strong nucleophiles, the nitro group itself can act as a leaving group, leading to its displacement. Studies on 2-R-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles. nih.govresearchgate.net This suggests that this compound could react with nucleophiles to yield 3-substituted pyridine derivatives.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

Position of Attack Activating/Deactivating Factors Plausibility
C-2Activated by the 3-nitro group (ortho) and the ring nitrogen.High
C-6Activated by the 3-nitro group (para) and the ring nitrogen.High
C-5Less activated compared to C-2 and C-6.Low

The presence of a nitro group on a pyridine ring can facilitate ring-opening and subsequent rearrangement reactions, particularly when the nitrogen atom is quaternized to form a pyridinium salt. While no specific ring transformations or rearrangements of this compound have been reported, analogous systems provide insight into potential reactivity.

For instance, 3-nitropyridinium salts have been shown to rearrange to form 3-nitropyrroles under the action of nucleophiles like methylamine. scispace.comresearchgate.net This type of transformation typically involves a nucleophilic attack on the pyridine ring, leading to ring opening to form an acyclic intermediate, which then undergoes recyclization to form a new heterocyclic ring.

It is conceivable that under specific conditions, such as reaction with strong nucleophiles or upon activation (e.g., N-alkylation), the pyridine ring of this compound could undergo similar transformations. The course of such reactions would be highly dependent on the nature of the attacking nucleophile and the reaction conditions.

Another possibility for rearrangement could involve the migration of the nitro group, a phenomenon that has been observed in related nitropyridine systems under certain nucleophilic substitution conditions.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the provided outline. The utility of this compound as a building block for these particular fused heterocyclic systems and functionalized pyridine scaffolds does not appear to be established in the accessible chemical literature.

Utility As a Synthetic Intermediate for Advanced Chemical Structures

Role in Modular Synthetic Strategies and Chemical Libraries

The strategic placement of the nitro and ethylsulfanyl groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making "4-Ethylsulfanyl-3-nitropyridine" an ideal scaffold for modular synthetic strategies. This approach involves the stepwise and controlled addition of different chemical modules to a core structure, enabling the rapid generation of a large number of distinct compounds, known as a chemical library.

Key Synthetic Transformations and Modular Approaches:

One of the primary applications of "this compound" in modular synthesis involves the nucleophilic aromatic substitution (SNAr) of the 4-ethylsulfanyl group. The strong electron-withdrawing effect of the adjacent nitro group activates the C4 position of the pyridine ring, facilitating the displacement of the ethylsulfanyl group by a wide range of nucleophiles. This allows for the introduction of diverse functional groups and molecular fragments at this position.

Furthermore, the nitro group itself can be a site for chemical modification. Reduction of the nitro group to an amino group provides a handle for a host of subsequent reactions, such as amide bond formation, sulfonylation, and the construction of various heterocyclic rings. This dual reactivity at both the C4 and C3 positions is central to its utility in building chemical libraries with a high degree of structural diversity.

Generation of Chemical Libraries:

The modular nature of reactions involving "this compound" is particularly advantageous for combinatorial chemistry and diversity-oriented synthesis. By systematically varying the nucleophiles used to displace the ethylsulfanyl group and the reagents employed to modify the nitro group, researchers can construct large libraries of related compounds. These libraries are invaluable for high-throughput screening efforts to identify new bioactive molecules or materials with desired properties.

For instance, a research program might involve reacting "this compound" with a library of primary and secondary amines to generate a series of 4-amino-3-nitropyridine (B158700) derivatives. Subsequently, the nitro group of this new library can be reduced and acylated with a diverse set of carboxylic acids, leading to a large and structurally varied library of N-(4-substituted-pyridin-3-yl)amides.

The table below outlines the key reactive sites of "this compound" and the types of chemical modules that can be introduced, highlighting its role in creating chemical libraries.

Reactive SiteType of ReactionExamples of Modules IntroducedResulting Compound Class
C4-EthylsulfanylNucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, Thiols4-Amino-, 4-Alkoxy-, 4-Thio-3-nitropyridines
C3-NitroReduction, further functionalizationAcyl chlorides, Sulfonyl chlorides3-Amino-, 3-Acetamido-, 3-Sulfonamido-pyridines

This systematic and modular approach allows for the exploration of vast regions of chemical space, significantly increasing the probability of discovering novel compounds with valuable biological or material properties. The use of "this compound" as a starting material provides a reliable and efficient route to complex and diverse chemical libraries.

Computational and Theoretical Investigations of 4 Ethylsulfanyl 3 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic nature of 4-Ethylsulfanyl-3-nitropyridine. These methods model the molecule's behavior at the atomic level, providing a detailed picture of its stability and chemical predispositions.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Both Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used ab initio methods to determine the most stable molecular geometry by finding the minimum energy state. ntnu.no

For substituted nitropyridines, studies have shown that DFT methods, particularly B3LYP, often provide results for geometric parameters like bond lengths and angles that are in excellent agreement with experimental data. researchgate.netnih.gov For instance, in studies of related aminonitropyridines and hydroxynitropyridines, the B3LYP method with a 6-311++G(d,p) basis set has been demonstrated to be superior to the HF method for predicting geometric parameters. researchgate.netnih.gov Geometry optimization is a critical first step in computational analysis, as it provides the foundational structure for all subsequent property calculations. ntnu.no

While direct computational data for this compound is not extensively published, calculations on analogous structures such as 2-amino-3-nitropyridine (B1266227) provide expected values for the pyridine (B92270) ring and nitro group geometry. researchgate.net The geometry is influenced by the electronic interplay between the electron-donating ethylsulfanyl group and the electron-withdrawing nitro group on the electron-deficient pyridine ring.

Table 1: Representative Calculated Geometric Parameters for a Substituted 3-Nitropyridine (B142982) Moiety Based on data for analogous compounds like 2-amino-3-nitropyridine calculated with the B3LYP/6-311++G(d,p) method. researchgate.net

Parameter Predicted Bond Length (Å) Predicted Bond Angle (°)
C2-C3 1.42 -
C3-C4 1.40 -
C3-N(nitro) 1.47 -
N(nitro)-O 1.23 -
C2-C3-C4 - 120.5
C2-C3-N(nitro) - 118.9

This is an interactive data table. Users can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electron-withdrawing nitro group and the electron-deficient pyridine ring significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The LUMO is expected to be localized primarily on the pyridine ring, particularly at the positions ortho and para to the nitro group. Conversely, the HOMO would likely have significant contributions from the sulfur atom of the ethylsulfanyl group, which possesses lone pairs of electrons.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. elixirpublishers.com A smaller HOMO-LUMO gap suggests higher reactivity. organicchemistrydata.org

The electron density distribution, which can be calculated using DFT and analyzed through methods like Quantum Theory of Atoms in Molecules (QTAIM), reveals the charge distribution across the molecule. nih.govutwente.nl In nitropyridine derivatives, the nitro group strongly polarizes the molecule, drawing electron density away from the pyridine ring. nih.gov This creates electron-deficient (electrophilic) carbon centers, which are the primary sites for nucleophilic aromatic substitution. The distribution of electrons is a fundamental property that can be experimentally verified and compared with theoretical models. utwente.nlnih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is invaluable for mapping the energetic pathways of chemical reactions, identifying transition states, and understanding reaction mechanisms.

Nitro group migrations have been observed in various heterocyclic systems, including nitropyridines. clockss.orgresearchgate.net Theoretical studies on related compounds suggest that such rearrangements can occur through mechanisms like a Current time information in Berlin, DE. sigmatropic shift. researchgate.netacs.org In this type of reaction, the nitro group migrates from one position on the ring to another through a concerted pericyclic transition state. Computational modeling can calculate the activation energy for this process, helping to predict whether such a migration is feasible under specific reaction conditions. While the rearrangement of N-nitropyrazoles has been studied computationally, acs.org detailed transition state analyses for the specific case of this compound are not widely available but would follow similar principles of locating the high-energy transition state structure connecting the reactant and the rearranged product.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing nitropyridines. The nitro group is a strong activating group for SNAr, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

Computational modeling using DFT can be employed to study the mechanism of nucleophilic substitution on the this compound ring. researchgate.net This involves:

Reactant Complex Formation: Modeling the initial interaction between the nucleophile and the pyridine substrate.

Transition State Search: Locating the transition state for the formation of the Meisenheimer intermediate. The energy of this transition state determines the reaction rate.

Intermediate Analysis: Characterizing the stability of the Meisenheimer complex.

Leaving Group Departure: Modeling the transition state for the expulsion of the leaving group (e.g., a halide if starting from a halonitropyridine).

For this compound, a nucleophile could potentially attack the C2 or C6 positions, which are para and ortho to the activating nitro group, respectively. Computational studies can predict the regioselectivity by comparing the activation barriers for attack at these different sites. nih.gov The presence of the ethylsulfanyl group at C4 would sterically and electronically influence these pathways.

Simulation of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which is a powerful way to verify the identity and structure of a synthesized compound.

DFT and Time-Dependent DFT (TD-DFT) methods are commonly used to simulate IR, NMR, and UV-Visible spectra. nih.govd-nb.info For related nitropyridine derivatives, calculated vibrational frequencies (IR) using the B3LYP method have shown good agreement with experimental data after applying a scaling factor. researchgate.netnih.gov Similarly, NMR chemical shifts can be calculated and are valuable for structural elucidation. science.gov

TD-DFT calculations can predict the electronic transitions responsible for UV-Visible absorption. nih.gov For a molecule like this compound, these calculations would likely predict transitions involving the promotion of electrons from orbitals associated with the sulfur and the pyridine ring (HOMO) to anti-bonding orbitals associated with the nitro group and the ring (LUMO). d-nb.info

Table 2: Representative Simulated Spectroscopic Data for Nitropyridine Derivatives Based on general findings for similar compounds. elixirpublishers.comnih.govd-nb.info

Spectroscopic Technique Predicted Feature Computational Method
IR Spectroscopy C=N, C=C stretching vibrations (1500-1600 cm⁻¹) DFT (B3LYP)
IR Spectroscopy N-O asymmetric stretching (1520-1560 cm⁻¹) DFT (B3LYP)
IR Spectroscopy N-O symmetric stretching (1345-1385 cm⁻¹) DFT (B3LYP)
¹H NMR Spectroscopy Pyridine ring protons (δ 7.0-9.0 ppm) GIAO-DFT

This is an interactive data table. Users can sort and filter the data.

Vibrational Spectroscopy Predictions (Infrared and Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netmdpi.com These theoretical spectra are crucial for interpreting experimental data and assigning specific vibrational modes to observed peaks. researchgate.netnih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to first optimize the molecular geometry to its lowest energy state. elixirpublishers.com Following optimization, the harmonic vibrational frequencies are calculated. mdpi.com These calculated frequencies can then be scaled to better match experimental values, correcting for anharmonicity and other systematic errors inherent in the computational model. mdpi.com

The predicted spectra would reveal key vibrational fingerprints:

NO₂ Group Vibrations: The nitro group typically exhibits strong, characteristic stretching vibrations. The asymmetric (asym) and symmetric (sym) stretching modes are expected in the approximate regions of 1500-1580 cm⁻¹ and 1320-1390 cm⁻¹, respectively. researchgate.net

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending modes. C-C and C-N stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ range. elixirpublishers.com

C-S and S-C₂H₅ Vibrations: The carbon-sulfur (C-S) stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region. Vibrations associated with the ethyl group, such as C-H stretching and bending, would also be predicted.

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.

The table below illustrates the kind of data that would be generated from a DFT calculation for this compound, with assignments based on typical frequency ranges for the functional groups present.

Table 1. Illustrative Predicted Vibrational Frequencies for this compound.
Predicted Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Mode Assignment
~3100MediumHighAromatic C-H stretching
~2970MediumMediumAliphatic C-H stretching (CH₃)
~2930MediumMediumAliphatic C-H stretching (CH₂)
~1590HighMediumPyridine ring C=C/C=N stretching
~1530Very HighLowNO₂ asymmetric stretching
~1350Very HighMediumNO₂ symmetric stretching
~850MediumLowNO₂ bending
~700LowMediumC-S stretching

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations are also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for computing the ¹H and ¹³C chemical shifts of organic molecules. ekb.eg These calculations provide valuable insights into the electronic structure and can help confirm molecular structures by comparing predicted shifts to experimental data. libretexts.org

For this compound, the chemical shifts would be influenced by several factors:

Inductive and Anisotropic Effects: The strongly electron-withdrawing nitro group (NO₂) would significantly deshield nearby protons and carbons, shifting their signals to a higher ppm (downfield). ucl.ac.uk The sulfur atom of the ethylsulfanyl group is also electronegative, contributing to this effect, though less dramatically than the nitro group.

Ring Position: The protons and carbons on the pyridine ring would have distinct chemical shifts based on their position relative to the nitrogen atom and the two substituents. The proton ortho to the ring nitrogen and the nitro group would likely be the most downfield.

The following table provides an example of what predicted NMR chemical shifts for this compound might look like, based on general principles and data for related structures.

Table 2. Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-~155
H2~9.0-
C3-~135
C4-~150
C5-~120
H5~7.5-
C6-~152
H6~8.8-
S-CH₂~3.2~30
CH₃~1.4~15

In Silico Approaches to Predictive Synthesis and Molecular Design

In silico methods are increasingly vital in modern chemistry for predicting synthetic pathways and designing novel molecules with desired properties. Nitropyridines are recognized as versatile and readily available precursors for a wide range of biologically active heterocyclic compounds. nih.govnih.gov Computational approaches can accelerate the discovery process by identifying promising synthetic routes and target molecules.

For a compound like this compound, in silico investigation could proceed in several ways:

Predictive Synthesis: Computational tools can help evaluate the feasibility of different synthetic strategies. For instance, the synthesis of many substituted nitropyridines involves nucleophilic aromatic substitution reactions on halo-nitropyridine precursors. nih.gov DFT calculations can model the reaction intermediates and transition states to predict reaction barriers and potential yields, helping to optimize reaction conditions before any lab work is undertaken. mdpi.com

Molecular Design and Docking: The nitropyridine scaffold is a "privileged structural motif" in drug design. nih.gov If this compound were being investigated as a potential therapeutic agent, molecular docking simulations would be a key in silico technique. These simulations would predict how the molecule binds to the active site of a target protein, such as an enzyme or receptor. researchgate.net By evaluating the binding affinity and interaction modes, researchers can prioritize which compounds to synthesize and test, saving considerable time and resources. For example, related nitropyridine derivatives have been evaluated as potential urease inhibitors through such docking studies. nih.gov

These computational strategies allow for a rational, hypothesis-driven approach to chemical synthesis and drug discovery, leveraging theoretical insights to guide practical laboratory efforts.

Q & A

Q. What are the recommended synthetic routes for 4-Ethylsulfanyl-3-nitropyridine, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Start with a nitropyridine precursor (e.g., 3-nitropyridin-4-ol). Use PCl₅ or POCl₃ to convert the hydroxyl group to a chlorinated intermediate (e.g., 4-chloro-3-nitropyridine) . For ethylsulfanyl substitution, react the chloro intermediate with ethanethiol (CH₃CH₂SH) under basic conditions (e.g., NaOH or NaH) to facilitate nucleophilic aromatic substitution.
  • Optimization : Monitor reaction temperature (60–80°C) and solvent choice (e.g., THF or DMF). Excess ethanethiol (2–3 eq.) improves yield. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol. Validate intermediate purity via TLC or HPLC before proceeding.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the ethylsulfanyl group (e.g., δ ~2.5–3.0 ppm for CH₂ adjacent to sulfur; δ ~1.3 ppm for CH₃). The nitro group deshields aromatic protons, shifting pyridine ring signals downfield (δ ~8.5–9.5 ppm) .
  • IR Spectroscopy : Confirm the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-S bond (~650–700 cm⁻¹).
  • GC-MS : Use electron ionization to detect molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of NO₂ or CH₂CH₂S groups).

Q. How does the electronic nature of the ethylsulfanyl group influence the reactivity of 3-nitropyridine derivatives in substitution reactions?

Methodological Answer:

  • Electron-Donating Effects : The ethylsulfanyl group is weakly electron-donating via resonance, activating the pyridine ring toward electrophilic substitution at specific positions. This can compete with the electron-withdrawing nitro group, creating regioselectivity challenges.
  • Experimental Design : Compare reactivity of this compound with analogs lacking the sulfur group (e.g., 4-chloro-3-nitropyridine). Use DFT calculations to map electron density distributions and predict reactive sites.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different methodologies?

Methodological Answer:

  • Data Contradiction Analysis : Compare reaction parameters (solvent polarity, temperature, catalyst use) from conflicting studies. For example, THF may favor slower, controlled substitution vs. DMF’s high polarity accelerating side reactions.
  • Reproducibility Checks : Replicate low-yield protocols with strict control of moisture (thiols are moisture-sensitive) and oxygen levels. Use in-situ FTIR to monitor intermediate formation and degradation .
  • Statistical Tools : Apply Design of Experiments (DoE) to identify critical variables (e.g., reactant ratios, solvent) and optimize conditions systematically.

Q. What strategies are effective in minimizing byproduct formation during the introduction of the ethylsulfanyl group to the pyridine ring?

Methodological Answer:

  • Byproduct Mitigation :
  • Use bulky bases (e.g., DBU) to reduce competing elimination pathways.
  • Introduce the ethylsulfanyl group early in the synthesis to avoid nitro-group interference.
  • Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency.
    • Analytical Validation : Combine HPLC-MS and ²⁵S NMR (if accessible) to detect sulfur-containing impurities.

Q. How can computational modeling be integrated with experimental data to predict and explain regioselectivity in nitropyridine derivative reactions?

Methodological Answer:

  • DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. Compare activation energies for substitution at different positions (e.g., C-2 vs. C-4).
  • Experimental Cross-Validation : Synthesize predicted regioisomers and characterize them via XRD to confirm structural assignments. Use kinetic studies (e.g., stopped-flow UV-Vis) to validate computational rate predictions .

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